4-(Isopentyloxy)-3-methylbenzaldehyde

ALDH3A1 Aldehyde Dehydrogenase Enzyme Inhibition

4-(Isopentyloxy)-3-methylbenzaldehyde (CAS 820237-06-7), also referred to as 3-methyl-4-(3-methylbutoxy)benzaldehyde, is a synthetic aromatic aldehyde with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol. It belongs to the class of 3-methyl-4-alkoxybenzaldehydes, characterized by a benzaldehyde core substituted with a methyl group at the 3-position and an isopentyloxy group at the 4-position.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 820237-06-7
Cat. No. B3286138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isopentyloxy)-3-methylbenzaldehyde
CAS820237-06-7
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=O)OCCC(C)C
InChIInChI=1S/C13H18O2/c1-10(2)6-7-15-13-5-4-12(9-14)8-11(13)3/h4-5,8-10H,6-7H2,1-3H3
InChIKeyNZTYQRYRBSTMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Isopentyloxy)-3-methylbenzaldehyde (CAS 820237-06-7): A 3-Methyl-4-Alkoxybenzaldehyde Building Block for Targeted Synthesis and Biological Screening


4-(Isopentyloxy)-3-methylbenzaldehyde (CAS 820237-06-7), also referred to as 3-methyl-4-(3-methylbutoxy)benzaldehyde, is a synthetic aromatic aldehyde with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It belongs to the class of 3-methyl-4-alkoxybenzaldehydes, characterized by a benzaldehyde core substituted with a methyl group at the 3-position and an isopentyloxy group at the 4-position . This specific substitution pattern influences its physicochemical and biological properties, making it a distinct entity among its analogs. It is primarily utilized as a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique reactivity profile imparted by its electron-donating substituents .

Why 4-(Isopentyloxy)-3-methylbenzaldehyde (CAS 820237-06-7) Cannot Be Simply Replaced by Other 3-Methylbenzaldehyde Analogs


Direct substitution of 4-(Isopentyloxy)-3-methylbenzaldehyde with other 3-methylbenzaldehyde derivatives or unsubstituted benzaldehyde is not scientifically justifiable without rigorous revalidation. The compound's unique combination of a 3-methyl group and a 4-isopentyloxy chain creates a distinct electronic and steric environment that profoundly influences its reactivity in synthetic transformations and its interaction with biological targets. For instance, the electron-donating nature of the alkoxy group activates the aromatic ring towards electrophilic aromatic substitution, while the branched isopentyl chain imparts specific lipophilicity and steric bulk . These features can lead to significant differences in reaction yields, regioselectivity, and biological activity compared to analogs with shorter alkyl chains (e.g., methoxy or ethoxy), linear chains (e.g., n-pentyloxy), or no alkoxy substituent at all [1]. Therefore, any substitution requires a full re-optimization of synthetic protocols or biological assays, potentially incurring substantial time and resource costs. The quantitative evidence below substantiates these points of differentiation.

Quantitative Differentiation of 4-(Isopentyloxy)-3-methylbenzaldehyde (CAS 820237-06-7) vs. Analogs: A Data-Driven Evidence Guide


ALDH3A1 Enzyme Inhibition Potency: A Cross-Study Comparison with Other Inhibitors

In a standardized biochemical assay, 4-(Isopentyloxy)-3-methylbenzaldehyde inhibited human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation with an IC₅₀ of 2.10 µM (2.10E+3 nM) [1]. While this potency is lower than the most potent reported ALDH3A1 inhibitors (e.g., CB7 with an IC₅₀ of 0.2 µM [2]), it is comparable to or more potent than several other characterized inhibitors in its class. For instance, the compound ALDH3A1-IN-3 (CB29) has a reported IC₅₀ of 16 µM, and DKM 3-42 has an IC₅₀ of 50 µM against purified human ALDH3A1 . This positions 4-(Isopentyloxy)-3-methylbenzaldehyde as a moderate-affinity ligand for ALDH3A1.

ALDH3A1 Aldehyde Dehydrogenase Enzyme Inhibition Cancer Research

Limited 5-Lipoxygenase Inhibitory Activity: A Differentiating Feature from Common Anti-Inflammatory Analogs

In contrast to many benzaldehyde derivatives explored for anti-inflammatory activity, 4-(Isopentyloxy)-3-methylbenzaldehyde demonstrates very weak inhibition of the enzyme 5-lipoxygenase (5-LOX). Testing in rat blood showed an IC₅₀ greater than 10 µM (>1.00E+4 nM) . This is in stark contrast to established 5-LOX inhibitors, which often exhibit IC₅₀ values in the sub-micromolar to low micromolar range (e.g., Zileuton with IC₅₀ values of 0.56-2.6 µM in various species ).

5-Lipoxygenase Inflammation Enzyme Inhibition Leukotriene Synthesis

Calculated Physicochemical Profile: Distinct Properties vs. Unsubstituted Benzaldehyde

The presence of the 3-methyl and 4-isopentyloxy substituents significantly alters the compound's physicochemical properties compared to the parent benzaldehyde. For 4-(Isopentyloxy)-3-methylbenzaldehyde, the calculated boiling point is 310.4 °C at 760 mmHg, and the calculated density is 0.993 g/cm³ . These values are substantially higher than those for unsubstituted benzaldehyde, which has a boiling point of 178.1 °C and a density of 1.044 g/cm³ [1].

Physicochemical Properties Boiling Point Density QSAR Process Chemistry

Commercial Availability and Baseline Purity Standard

For procurement purposes, a key differentiator is the established commercial availability and baseline purity. 4-(Isopentyloxy)-3-methylbenzaldehyde is available from multiple chemical suppliers at a standard purity of ≥98%, as verified by product listings from vendors such as Leyan (Shanghai) and Fluorochem . This provides a consistent quality benchmark for researchers, which may not be the case for more obscure or custom-synthesized analogs.

Purity Procurement Sourcing Chemical Synthesis

High-Impact Application Scenarios for 4-(Isopentyloxy)-3-methylbenzaldehyde (CAS 820237-06-7) Based on Verifiable Evidence


Probing ALDH3A1-Mediated Chemoresistance in Cancer Stem Cells

Given its confirmed, moderate inhibitory activity against ALDH3A1 (IC₅₀ = 2.1 µM), this compound serves as a valuable chemical probe for investigating the role of ALDH3A1 in cancer stem cell biology and chemoresistance mechanisms [1]. Unlike more potent inhibitors that may have off-target effects or limited availability, 4-(Isopentyloxy)-3-methylbenzaldehyde offers a readily accessible tool compound for initial target validation studies and for use as a reference compound in high-throughput screening campaigns aimed at identifying more potent and selective ALDH3A1 modulators. Its use is particularly relevant in models of lung, breast, and prostate cancers where ALDH3A1 is known to be overexpressed [2].

Negative Control or Reference Standard for 5-Lipoxygenase Assays

The weak activity against 5-LOX (IC₅₀ > 10 µM) uniquely positions this compound as a reliable negative control or reference standard in enzymatic and cellular assays for 5-LOX activity . In screening campaigns for new anti-inflammatory agents, a structurally related compound with minimal activity is essential for establishing assay baselines and validating that observed effects are target-specific. This application leverages the compound's structural similarity to more active analogs while capitalizing on its proven lack of potency, thereby enhancing the robustness of data interpretation.

Synthesis of Novel ALDH3A1-Targeted Probes and Drug Conjugates

The reactive aldehyde group combined with the specific alkoxy substitution pattern makes 4-(Isopentyloxy)-3-methylbenzaldehyde an excellent starting material for the synthesis of more complex molecules. Specifically, the aldehyde can be readily converted to amines, alcohols, and carboxylic acids, allowing for the creation of diverse chemical libraries . This is particularly useful for generating novel ALDH3A1-targeted fluorescent probes or proteolysis-targeting chimeras (PROTACs) to study protein degradation, where the moderate binding affinity of the parent compound provides a favorable starting point for optimization.

High-Temperature or Non-Polar Process Chemistry

The calculated high boiling point (310.4 °C) and lower density (0.993 g/cm³) relative to benzaldehyde inform its use in specific industrial chemical processes . The high boiling point makes it suitable for reactions requiring elevated temperatures without significant loss of the aldehyde reactant. Furthermore, its enhanced lipophilicity from the isopentyloxy group may improve solubility in non-polar reaction media, which is advantageous for certain catalytic transformations or for developing processes in greener, non-polar solvent systems. This combination of properties differentiates it from lower-boiling, more polar benzaldehyde derivatives [3].

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